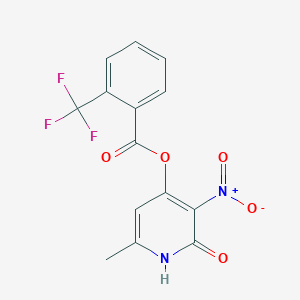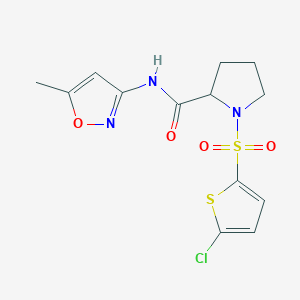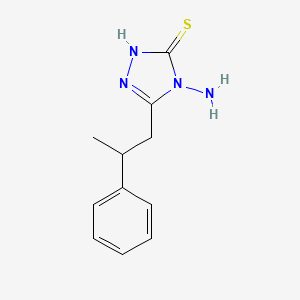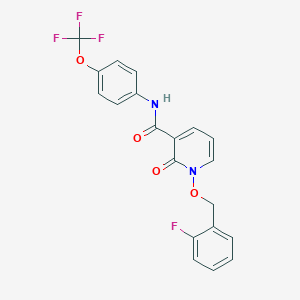![molecular formula C14H11BrF3N3O2 B2665545 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide CAS No. 2415601-01-1](/img/structure/B2665545.png)
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research.
Mechanism of Action
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide is a potent and selective inhibitor of BRD4. It binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and leading to the downregulation of oncogenic gene expression. This results in the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects
In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and prostate cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells. In vivo studies have demonstrated that this compound has anti-tumor effects in mouse models of leukemia and prostate cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide in lab experiments is its high potency and selectivity for BRD4. This makes it a valuable tool compound for investigating the role of BRD4 in cancer biology. However, one limitation is that its mechanism of action is specific to BRD4, and it may not be effective in cancers where other BET proteins are more important.
Future Directions
There are several future directions for the use of 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide in scientific research. One direction is the development of more potent and selective BRD4 inhibitors based on the structure of this compound. Another direction is the investigation of the role of BRD4 in other diseases beyond cancer, such as inflammation and cardiovascular disease. Additionally, the use of this compound in combination with other cancer therapies, such as chemotherapy and immunotherapy, could be explored to enhance its anti-tumor effects.
Synthesis Methods
The synthesis of 2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide involves the reaction of 2-amino-N-(2-bromoethyl)benzamide with 6-oxo-3-(trifluoromethyl)pyridazine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography to obtain the final compound.
Scientific Research Applications
2-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide has been found to have potential applications in scientific research. It has been used as a tool compound to investigate the role of bromodomain-containing protein 4 (BRD4) in cancer cell proliferation and survival. BRD4 is a member of the bromodomain and extraterminal (BET) protein family, which plays a critical role in the regulation of gene expression. Inhibition of BRD4 has been shown to have anti-tumor effects in various cancer types.
properties
IUPAC Name |
2-bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF3N3O2/c15-10-4-2-1-3-9(10)13(23)19-7-8-21-12(22)6-5-11(20-21)14(16,17)18/h1-6H,7-8H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHTMOAYJBBMPRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)
![1-(3-Chlorobenzyl)-3'-(4-ethylphenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2665464.png)
![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)


![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)

![[(1-Methylpiperidin-4-ylidene)amino]thiourea](/img/structure/B2665475.png)




